molecular formula C10H7FO2 B2471588 Methyl 4-ethynyl-3-fluorobenzoate CAS No. 1459216-15-9

Methyl 4-ethynyl-3-fluorobenzoate

Cat. No.: B2471588
CAS No.: 1459216-15-9
M. Wt: 178.162
InChI Key: CCCQJMQBSVAEGO-UHFFFAOYSA-N
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Description

Methyl 4-ethynyl-3-fluorobenzoate is an organic compound with the molecular formula C10H7FO2. It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by an ethynyl group, and the meta position is substituted with a fluorine atom. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-ethynyl-3-fluorobenzoate can be synthesized through various methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions . The general reaction scheme is as follows:

    Starting Materials: 4-bromo-3-fluorobenzoic acid and trimethylsilylacetylene.

    Catalyst: Palladium(0) complex, such as Pd(PPh3)4.

    Base: Potassium carbonate (K2CO3).

    Solvent: Tetrahydrofuran (THF) or a similar solvent.

    Reaction Conditions: The reaction mixture is heated to reflux for several hours.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Suzuki–Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-ethynyl-3-fluorobenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The ethynyl group can participate in nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The ethynyl group can be reduced to form alkenes or alkanes.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4).

Major Products:

    Substitution: Formation of substituted benzoates.

    Oxidation: Formation of 4-ethynyl-3-fluorobenzoic acid.

    Reduction: Formation of 4-ethenyl-3-fluorobenzoate or 4-ethyl-3-fluorobenzoate.

Scientific Research Applications

Methyl 4-ethynyl-3-fluorobenzoate has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drug candidates.

    Industry: Utilized in the development of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of Methyl 4-ethynyl-3-fluorobenzoate involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

    Methyl 3-ethynyl-4-fluorobenzoate: Similar structure but with different substitution pattern.

    Methyl 4-ethynylbenzoate: Lacks the fluorine atom, affecting its reactivity and properties.

    Methyl 4-fluorobenzoate: Lacks the ethynyl group, influencing its chemical behavior.

Uniqueness: Methyl 4-ethynyl-3-fluorobenzoate is unique due to the presence of both the ethynyl and fluorine substituents, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research .

Properties

IUPAC Name

methyl 4-ethynyl-3-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO2/c1-3-7-4-5-8(6-9(7)11)10(12)13-2/h1,4-6H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCQJMQBSVAEGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C#C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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